molecular formula C18H18N2O2 B14937628 N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide

Cat. No.: B14937628
M. Wt: 294.3 g/mol
InChI Key: YHOFSZIRNFIXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an acetamide core with two distinct moieties: a 1H-indol-1-yl group and a 4-hydroxyphenethyl chain.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-indol-1-ylacetamide

InChI

InChI=1S/C18H18N2O2/c21-16-7-5-14(6-8-16)9-11-19-18(22)13-20-12-10-15-3-1-2-4-17(15)20/h1-8,10,12,21H,9,11,13H2,(H,19,22)

InChI Key

YHOFSZIRNFIXAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide typically involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is carried out under controlled conditions, often involving the use of solvents like 1,4-dioxane and catalysts such as thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the indole or phenyl ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to diverse biological effects . For example, it may inhibit specific enzymes or modulate receptor activity, resulting in its observed therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

Key Examples :
  • (Compounds 10j–10m) : These analogs feature a 4-chlorobenzoyl group at the indole’s 1-position, with additional substitutions (e.g., methoxy, methyl) at the 5- and 2-positions. For example:
    • 10j: N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide.
    • 10m: 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide.

Comparison :

  • The target compound lacks the 4-chlorobenzoyl and methyl/methoxy groups on the indole, which are critical for Bcl-2/Mcl-1 dual inhibitory activity in ’s compounds .
  • The absence of electron-withdrawing groups (e.g., Cl, NO₂) may reduce cytotoxicity but enhance solubility due to the phenolic -OH group .
(Compound 1) :
  • N-hydroxy-N-(2-(1-hydroxy-2-methoxy-1H-indol-3-yl)ethyl)acetamide: Contains a hydroxy-methoxyindole core.
    Comparison :

Variations in the Acetamide Side Chain

(Compound 2) :
  • N-(4-Hydroxyphenethyl)acetamide: A simplified analog lacking the indole moiety.
    Comparison :
:
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Features a fluorobiphenyl group instead of the phenolic chain. Comparison:

Pharmacological and Physicochemical Properties

Anticancer Activity :
  • : Compounds 10j–10m showed anticancer activity (IC₅₀ = 0.5–5 µM) against leukemia cells via Bcl-2/Mcl-1 inhibition. Their halogenated aryl groups enhance target binding .
Antioxidant Potential :
  • : 2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide demonstrated radical scavenging (EC₅₀ = 12 µM). The target’s 4-hydroxyphenyl group may confer similar antioxidant properties .
Physicochemical Data :
Compound Melting Point (°C) LogP (Predicted) Key Substituents
Target Compound Not reported ~2.5 4-Hydroxyphenethyl, indol-1-yl
(10j) 192–194 ~4.2 4-Chlorobenzoyl, Cl/F-aryl
(Compound 1) Not reported ~1.8 Hydroxy-methoxyindole
(Compound 2) Not reported ~1.2 4-Hydroxyphenethyl

Key Trends :

  • Halogenated analogs () exhibit higher LogP values, favoring membrane permeability but reducing aqueous solubility.
  • The target compound’s phenolic group may improve solubility (e.g., ~2.5 LogP) compared to highly lipophilic derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.